molecular formula C16H18F2N4O2S B2465455 4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1428373-90-3

4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No.: B2465455
CAS No.: 1428373-90-3
M. Wt: 368.4
InChI Key: WTYANXFOEYUZAA-UHFFFAOYSA-N
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Description

4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a difluorobenzyl sulfonyl group and a methylpyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a difluorobenzyl sulfonyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a methylpyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
  • 4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

Uniqueness

Compared to similar compounds, 4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its difluorobenzyl sulfonyl group and methylpyrimidine moiety contribute to its distinct reactivity and potential therapeutic applications.

Properties

IUPAC Name

4-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O2S/c1-12-9-19-11-20-16(12)21-4-6-22(7-5-21)25(23,24)10-13-8-14(17)2-3-15(13)18/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYANXFOEYUZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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